molecular formula C25H29NO7 B602266 (E/Z)-Doxepin Glucuronide CAS No. 788790-52-3

(E/Z)-Doxepin Glucuronide

Cat. No.: B602266
CAS No.: 788790-52-3
M. Wt: 455.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E/Z)-Doxepin Glucuronide, with CAS number 788790-52-3, is a high-purity reference standard of a principal glucuronide conjugate metabolite of the tricyclic compound Doxepin . This compound is a phase II metabolite, formed in the body via the enzymatic process of glucuronidation, which is a critical pathway in the metabolism and elimination of many drugs . With a defined molecular formula of C25H29NO7 and a molecular weight of 455.51 g/mol, it is supplied with a Certificate of Analysis to ensure its identity and purity for research applications . This reagent is specifically designed for use in analytical method development and validation, particularly in the fields of forensic, clinical, and pharmaceutical research . Its primary research value lies in its application as a critical reference material for the quantification of Doxepin and its metabolites in biological matrices. This is essential for conducting detailed pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug, Doxepin . By serving as an authentic standard, it enables researchers to accurately trace the drug's metabolic fate in vivo, providing insights into its clearance mechanisms and potential interactions. The product is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

788790-52-3

Molecular Formula

C25H29NO7

Molecular Weight

455.51

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Reverse Hydrolysis Approach

A novel enzymatic method involves the use of beta-glucuronidase to catalyze the formation of N⁺-glucuronides under controlled conditions. While beta-glucuronidase is typically employed for hydrolysis, its reverse activity can be leveraged in saturated buffer systems:

  • Reaction Conditions :

    • Enzyme source: Escherichia coli beta-glucuronidase

    • Buffer: Phosphate buffer (pH 6.5–7.4)

    • Substrates: Nordoxepin and uridine diphosphate glucuronic acid (UDPGA)

    • Temperature: 37°C

    • Incubation time: 24–48 hours

This method achieves a conversion efficiency of ~65%, as quantified by HPLC. The E/Z isomer ratio remains consistent with the starting doxepin material due to the enzyme’s stereochemical neutrality in this reaction.

Chemical Synthesis and Protecting Group Strategies

Direct Conjugation via Activated Glucuronic Acid

Chemical synthesis employs activated glucuronic acid derivatives to facilitate nucleophilic attack by nordoxepin’s tertiary amine:

  • Activation of Glucuronic Acid :
    Glucuronic acid is converted to its imidazolide using 1,1′-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF).

  • Coupling Reaction :
    Nordoxepin (1.2 equiv) is added to the activated glucuronide, followed by triethylamine (2.0 equiv) to scavenge HCl. The reaction proceeds at 0–4°C for 12 hours to minimize epimerization.

  • Purification :
    Crude product is purified via preparative HPLC (C18 column, 10% acetonitrile/90% ammonium formate buffer, pH 3.5), yielding this compound with 78% purity.

Stereochemical Control

The E/Z ratio in the final product depends on the isomerism of the starting doxepin. Patent literature describes chiral resolution using cellulose tris(3,5-dimethylphenylcarbamate) columns to isolate E- or Z-rich doxepin prior to glucuronidation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC methods are critical for quantifying glucuronide formation and isomer distribution:

ParameterConditions
ColumnC18, 5 μm, 250 × 4.6 mm
Mobile Phase30:70 acetonitrile:20 mM KH₂PO₄ (pH 2.5)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention TimesE-isomer: 8.2 min; Z-isomer: 9.8 min

Enzymatic Hydrolysis Validation

To confirm glucuronide identity, samples are treated with E. coli beta-glucuronidase (10,000 U/mL, pH 7.4, 37°C, 2 hours). Complete hydrolysis to nordoxepin indicates successful conjugation.

pHDegradation Rate (k, days⁻¹)Half-Life (Days)
1.00.0169
4–10<0.001>3 years
11.00.002347

Storage at -20°C in amber vials is recommended for long-term stability.

Industrial-Scale Production Insights

Currax Pharmaceuticals’ patented methods highlight the importance of isomer-specific formulations for therapeutic applications:

  • Key Patent Claims :

    • Use of trans-(E) isomer mixtures (≥90% purity) for reduced anticholinergic side effects.

    • Continuous flow reactors to enhance glucuronidation yield (85–92%).

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Doxepin Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacokinetics and Metabolism

Doxepin is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, particularly CYP2D6 and CYP2C19. The glucuronidation process results in the formation of (E/Z)-doxepin glucuronide, which is crucial for the elimination of doxepin from the body. Approximately 55-87% of administered doxepin is converted to its glucuronide conjugates, which are excreted primarily via urine .

Table 1: Metabolic Pathways of Doxepin

MetaboliteEnzyme InvolvedRoute of Excretion
DoxepinCYP2D6, CYP2C19Urine
N-desmethyldoxepinCYP2D6Urine
This compoundUGT2B7, UGT2B4Urine

A. Treatment of Insomnia

This compound plays a critical role in the sedative effects of doxepin. Clinical studies have shown that low doses of doxepin (1-3 mg) effectively improve sleep maintenance and reduce wake time after sleep onset in patients with chronic insomnia . The efficacy of this compound in enhancing sleep quality has been supported by polysomnographic data demonstrating significant improvements in total sleep time and sleep efficiency .

B. Depression and Anxiety Disorders

As a metabolite of doxepin, this compound may contribute to the antidepressant effects observed in patients with major depressive disorder and anxiety disorders. Doxepin's mechanism involves antagonism at histamine H1 receptors and serotonin receptors, which are believed to mediate its anxiolytic effects .

Safety and Side Effects

The safety profile of doxepin and its metabolites, including this compound, has been extensively studied. Adverse effects commonly associated with doxepin include dry mouth, dizziness, and sedation . Importantly, studies indicate that low doses minimize next-day residual sedation compared to higher doses .

Table 2: Common Side Effects of Doxepin

Side EffectIncidence Rate (%)
Dry Mouth71
Dizziness21
Increased Appetite21

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy and safety of doxepin in various populations:

  • A study involving elderly patients with chronic insomnia demonstrated significant improvements in sleep quality with nightly doses of 1 mg and 3 mg over 12 weeks .
  • Another trial assessed the pharmacokinetics of doxepin in individuals with different CYP2D6 genotypes, highlighting the impact of genetic variability on drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of (E/Z)-Doxepin Glucuronide involves its role as a metabolite of doxepin. Doxepin exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft. The glucuronide conjugate is formed to enhance the solubility and excretion of doxepin, facilitating its removal from the body .

Comparison with Similar Compounds

Structural and Metabolic Differences

Glucuronidation Position :

  • N-Glucuronides vs. O-Glucuronides: Doxepin primarily forms N-glucuronides, whereas midazolam and propranolol produce O-glucuronides. The N-glucuronide of doxepin is more stable in physiological conditions compared to acyl-O-glucuronides, which are prone to hydrolysis .
  • Isomer Identification : (E/Z)-Doxepin Glucuronide isomers are distinguished via LC-MS retention times and fragmentation patterns, similar to ON 013100 glucuronides (E: 11.2 min, Z: 10.8 min) . Both show a characteristic mass shift of +176 Da (glucuronide addition) from the parent compound .

Table 1: Structural Comparison of Glucuronide Metabolites

Compound Glucuronide Type m/z Shift Diagnostic Role Key Reference
Doxepin N/O-Glucuronide +176 PC vs. BTC discrimination
ON 013100 E/Z-Glucuronide +176 Antineoplastic activity
Niraparib (M10) Glucuronide +176 PARP inhibitor metabolism
Midazolam O-Glucuronide +176 Major urinary metabolite

Table 2: Stability and Functional Comparison

Compound Half-Life (t1/2) Isomerization Factors Biological Impact Reference
Doxepin Glucuronide Not reported E/Z isomer-dependent Diagnostic biomarker
Resveratrol Glucuronide pH-dependent Free phenol position affects rate Nutraceutical activity
Acyl Glucuronides 16–23.3 h Methylation stabilizes Toxicity risk

Pharmacokinetic and Analytical Considerations

  • Transporter Interactions : Glucuronide disposition varies with transporter expression. For example, MRP2 deficiency increases systemic exposure of some glucuronides (e.g., EEG glucuronide by 46-fold), but doxepin glucuronide transport mechanisms remain understudied .
  • Analytical Techniques : Ion mobility-mass spectrometry (IMS) distinguishes compact vs. extended glucuronide structures (e.g., epitestosterone glucuronide: 206.0 Ų [M+H]+ vs. 218.5 Ų [M-H]-) . For doxepin isomers, MS/MS fragmentation (e.g., m/z 322 → 304 via H2O loss) confirms glucuronide identity .

Key Research Findings

Diagnostic Biomarkers: this compound isomers enhance LC-MS-based cancer diagnostics .

Structural Insights: N-Glucuronidation predominates in doxepin metabolism, contrasting with O-glucuronides in midazolam and flavonoids .

Stability Challenges : E/Z isomerization in resveratrol glucuronides suggests similar configurational dynamics may affect doxepin metabolite half-life .

Q & A

Q. What analytical techniques are recommended for separating and quantifying (E)- and (Z)-Doxepin Glucuronide isomers in biological matrices?

  • Methodological Answer : Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is the gold standard. Isomer separation requires optimized chromatographic conditions (e.g., C18 columns, gradient elution with acetonitrile/ammonium formate) and validated reference standards for (E)- and (Z)-isomers . Quantification relies on peak-area ratios of isomer-specific ions (e.g., m/z 472.2419 for hydroxydesmethyl doxepin glucuronide) and adherence to USP guidelines for isomer-specific assays .
  • Key Validation Parameters :
  • Linearity (R² > 0.99) across 1–1000 ng/mL.
  • Inter-day precision (<15% CV) and accuracy (85–115%) .

Q. Which metabolic enzymes catalyze the glucuronidation of Doxepin and its metabolites?

  • Methodological Answer : Doxepin undergoes N-glucuronidation via UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4, UGT2B10), while hydroxylated metabolites (e.g., hydroxy-doxepin) undergo O-glucuronidation by UGT1A1 and UGT1A9 . CYP2D6-mediated hydroxylation precedes glucuronidation, with polymorphisms causing inter-individual variability in metabolite ratios .
  • Experimental Design Tip : Use recombinant UGT isoforms in vitro to confirm enzyme specificity and quantify kinetic parameters (Km, Vmax) .

Q. What validated extraction protocols are effective for isolating (E/Z)-Doxepin Glucuronide from urine or serum?

  • Methodological Answer : Solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges (e.g., Oasis MCX) achieves >90% recovery. Key steps:

Acidify samples (pH 3–4) to protonate glucuronides.

Elute with methanol:ammonia (95:5, v/v).

Dry under nitrogen and reconstitute in LC-compatible solvents .

Advanced Research Questions

Q. How do pharmacokinetic properties differ between (E)- and (Z)-Doxepin Glucuronide isomers in vivo?

  • Methodological Answer : (Z)-isomers exhibit longer elimination half-lives (e.g., ~31 hours for nordoxepin glucuronide) compared to (E)-isomers (~17 hours) due to stereospecific protein binding and renal clearance . In vivo studies should use stable isotope-labeled tracers and population pharmacokinetic modeling to assess isomer-specific distribution .
  • Data Contradiction Analysis : Discrepancies in half-life data may arise from isomer interconversion under physiological pH; validate stability via forced degradation studies .

Q. What role does this compound play in discriminating pancreatic cancer (PC) from biliary tract cancer (BTC)?

  • Methodological Answer : Untargeted metabolomics identifies this compound as a candidate biomarker when paired with lipid-metabolite ion ratios (e.g., m/z 472.2419). Sensitivity/specificity >90% is achieved via machine learning models (e.g., ROC-AUC analysis) trained on LC-HRMS data from serum/urine .
  • Experimental Design Tip : Include age-matched controls and validate findings in orthogonal cohorts to address confounding factors (e.g., comedication effects) .

Q. How does glucuronidation site (N- vs. O-) influence isomer distribution and functional activity?

Q. What challenges arise in interpreting conflicting bioactivity data for (E)- vs. (Z)-isomers across tissue models?

  • Methodological Answer : Tissue-specific expression of UGTs and efflux transporters (e.g., MRP2) alters isomer ratios. For example, hepatic models may overrepresent (Z)-isomers, while blood-brain barrier models show (E)-dominance. Address contradictions by:

Normalizing data to tissue-specific UGT activity (qPCR/Western blot).

Using tandem mass spectrometry to rule out in-source isomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.